3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors to yield important quaternary heterocyclic intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine or triazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
1H-1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole is unique due to the combination of the azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-6(9-10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
FVJWHYXETFSNEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2CNC2 |
Origin of Product |
United States |
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